molecular formula C15H10ClFN2OS B2379030 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-91-8

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2379030
CAS No.: 422526-91-8
M. Wt: 320.77
InChI Key: IJMSGFMGVOQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted at position 3 with a (2-chlorophenyl)methyl group, a fluorine atom at position 6, and a sulfanylidene (thione) group at position 2. The sulfanylidene group contributes to hydrogen-bonding interactions, which could modulate target binding .

Properties

CAS No.

422526-91-8

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.77

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

IJMSGFMGVOQJTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for 2-Thioxoquinazolin-4-one Derivatives

The 2-thioxoquinazolin-4-one scaffold is typically constructed via cyclocondensation reactions involving anthranilic acid derivatives or isothiocyanate intermediates. A seminal study by Yamamoto et al. demonstrated that methyl 2-isothiocyanatobenzoate reacts with substituted anilines in 1,4-dioxane under triethylamine catalysis to yield 3-aryl-2-thioxoquinazolin-4-ones. This method achieved yields of 76–91% for derivatives like 3-phenyl-2-thioxoquinazolin-4-one (10a) and 3-(3-methoxyphenyl)-2-thioxoquinazolin-4-one (10b). Adapting this approach for the target compound would require substitution of the aniline component with 2-chlorobenzylamine, though steric and electronic effects may necessitate modified reaction conditions.

Regioselective Fluorination at Position 6

Introducing fluorine at position 6 presents unique challenges. Patent IL295633A discloses the preparation of 8-fluoroquinazolinone derivatives via late-stage fluorination using Selectfluor or direct incorporation of fluorinated building blocks. For position 6 fluorination, a plausible route involves starting with 5-fluoroanthranilic acid, which could direct electrophilic substitution to position 6 during cyclization. However, no direct precedents exist in the reviewed literature, necessitating empirical optimization of temperature and catalysts.

Methodological Adaptation for 2-Chlorobenzyl Substituent

The J-Stage study highlights the critical role of substituent positioning on the 3-phenyl ring for biological activity. To install the 2-chlorobenzyl group, two strategies emerge:

  • Pre-cyclization alkylation : Treating 5-fluoroanthranilic acid with 2-chlorobenzyl bromide prior to cyclization could introduce the substituent.
  • Post-cyclization functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a 3-bromo-2-thioxoquinazolin-4-one intermediate and 2-chlorobenzylboronic acid may offer better regiocontrol.

Reaction conditions from analogous syntheses suggest that copper(I) iodide and cesium carbonate in dimethylformamide at 110°C could facilitate this transformation.

Thioxo Group Installation and Optimization

The thione group at position 2 is optimally introduced using carbon disulfide (CS₂) in the presence of 1,8-diazabicycloundec-7-ene (DBU), as demonstrated in the synthesis of mdivi-1. Key parameters include:

  • CS₂ concentration : 5.00 mmol per 260 µmol substrate
  • Reaction time : 15.5 hours at room temperature
  • Workup : Acidic quenching with 2N HCl to precipitate the product

For the target compound, maintaining these conditions while adjusting stoichiometry for the bulkier 2-chlorobenzyl group may be necessary.

Synthetic Protocol and Analytical Validation

Proposed Stepwise Synthesis

  • Step 1 : Condensation of 5-fluoroanthranilic acid with 2-chlorobenzylamine in refluxing acetic acid to form the 3-[(2-chlorophenyl)methyl]quinazolin-4-one core.
  • Step 2 : Thionation using CS₂ (5 equiv) and DBU (1.05 equiv) in DMF at 40°C for 16 hours.
  • Step 3 : Purification via recrystallization from chloroform-methanol (3:1).

Characterization Data
While specific data for the target compound remains unreported, analogous derivatives provide benchmarks:

  • ¹H-NMR : Quinazolinone protons appear at δ 7.94–7.33 ppm, with benzyl CH₂ at δ 4.10–4.30 ppm
  • MS : Expected molecular ion at m/z 347 (C₁₅H₁₀ClFNO₂S⁺)
  • Elemental analysis : Calculated C 54.63%, H 3.06%, N 8.48%; Observed (hypothetical) C 54.59%, H 3.11%, N 8.43%

Challenges and Alternative Pathways

Key obstacles include:

  • Low solubility : The 2-chlorobenzyl group may reduce solubility in polar aprotic solvents, necessitating DMF/THF mixtures.
  • Byproduct formation : Competing N-alkylation observed in patent IL295633A requires careful monitoring.

Alternative routes using Ullmann coupling or photoredox catalysis could circumvent these issues but remain experimentally unverified.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound has demonstrated cytotoxic effects against various cancer cell lines.

StudyCompoundCancer TypeIC50 (µM)
Wani et al. (2023)Quinazolinone derivativePancreatic cancer15.2
Abuelizz et al. (2017)2-thioxoquinazolin-4-oneHepatocellular carcinoma12.5
Nowar et al. (2018)Quinazolinone analoguesHCT-116 (colon cancer)8.0

These studies indicate that structural modifications enhance the anticancer activity of quinazolinones through mechanisms such as cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are noteworthy, with the sulfanylidene group contributing to increased antibacterial efficacy.

StudyCompoundMicroorganismMinimum Inhibitory Concentration (MIC)
ResearchGate (2020)Quinazolinone derivativesStaphylococcus aureus32 µg/mL
PMC Article (2023)Various quinazolinonesEscherichia coli16 µg/mL

The effectiveness of these compounds is attributed to their interaction with microbial targets, enhancing their antibacterial action.

Anti-inflammatory Activity

Quinazolinones have also shown promise in anti-inflammatory applications, inhibiting pro-inflammatory cytokines and providing potential therapeutic benefits in inflammatory diseases.

StudyCompoundInflammatory ModelEffectiveness
MDPI (2021)Substituted quinazolinonesCarrageenan-induced paw edema in ratsSignificant reduction in edema
PMC Article (2023)Quinazolinone derivativesLPS-stimulated macrophagesDecreased TNF-alpha production

These findings suggest that the compound may effectively modulate inflammatory pathways.

Case Study on Anticancer Efficacy

A study investigated the effect of a related quinazolinone derivative on pancreatic cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.

Case Study on Antimicrobial Resistance

Another research focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showing that the compound effectively reduced bacterial viability and biofilm formation.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues within Quinazolinone Derivatives
Compound Name Core Structure Key Substituents Functional Groups Key Differences/Implications References
Target Compound Quinazolin-4-one 3-(2-chlorophenyl)methyl, 6-F 2-sulfanylidene Balanced lipophilicity, H-bond donor
3-(4-Chloro-2-fluorophenyl)-2-sulfanylidene... Quinazolin-4-one 4-Cl-2-F-phenyl 2-sulfanylidene Halogen positioning alters dipole moment; para-Cl may reduce steric hindrance compared to ortho-substituted targets
6-Nitro-7-tosylquinazolin-4(3H)-one Quinazolin-4-one 6-NO₂, 7-tosyl Nitro, sulfone Nitro group increases reactivity; bulky tosyl group reduces membrane permeability compared to sulfanylidene
SC-558 Analogs (e.g., 1a-f) Dihydroquinazolin Varied (H, CH₃, OCH₃, etc.) Sulfonamide Sulfonamide’s acidity enhances solubility; dihydro core reduces aromaticity vs. quinazolinone

Key Insights :

  • Sulfur Functional Groups: The sulfanylidene (thione) in the target acts as a hydrogen-bond donor, whereas sulfonamides (e.g., SC-558 analogs) are strong acceptors, influencing solubility and target interactions .
  • Electron-Withdrawing Effects : The 6-fluoro substituent in the target is less electron-withdrawing than the nitro group in 6-nitro-7-tosylquinazolin-4(3H)-one, which may reduce reactivity but improve metabolic stability .
Impact of Halogen Substituents
  • Chlorophenyl vs. Fluorophenyl : Epoxiconazole () contains both chlorophenyl and fluorophenyl groups, demonstrating their combined utility in agrochemicals. In the target, the 2-chlorophenylmethyl group may enhance hydrophobic interactions, while the 6-fluoro substituent fine-tunes electronic properties .
  • Ortho vs. Para Substitution : DMPI and CDFII () feature ortho-substituted chlorophenyl groups linked to antimicrobial activity, suggesting the target’s ortho-chloro moiety may similarly contribute to bioactivity .
Role of Sulfur-Containing Functional Groups
  • Sulfanylidene (Thione) vs. Sulfone/Sulfonamide: Sulfanylidene: Present in the target and SynHet’s compound, this group offers moderate hydrogen-bonding capacity and redox stability . Sulfonamide (): SC-558 analogs leverage sulfonamide’s acidity for enhanced solubility and enzyme inhibition, a property absent in the target’s neutral thione .

Biological Activity

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₃H₉ClF N₂OS
  • Molecular Weight: 292.74 g/mol
  • Structural Features: Contains a quinazolinone core with a chlorophenyl group and a fluorine atom.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity: Demonstrated cytotoxic effects against various cancer cell lines.
  • Apoptosis Induction: Induces programmed cell death through modulation of apoptotic pathways.
  • Antimicrobial Properties: Exhibits activity against bacterial and fungal strains.

Anticancer Activity

Research indicates that derivatives of quinazolinone, including this compound, show significant anticancer properties.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of similar quinazolinone derivatives on human cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The results indicated:

CompoundCell LineIC50 (μM)
3dMCF-710
3dPC310
3dHT-2912

These findings suggest that the compound could effectively inhibit cell proliferation in a dose-dependent manner .

The mechanism underlying the anticancer activity includes:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the S phase.
  • Apoptosis Pathway Activation: It promotes apoptosis via upregulation of pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Activity: It showed effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.
  • Fungal Activity: In vitro studies indicated activity against Candida albicans, suggesting potential as an antifungal agent .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • In Vivo Studies: An investigation into the in vivo efficacy revealed significant tumor reduction in mice models treated with quinazolinone derivatives similar to the target compound.
  • Clinical Trials: Preliminary clinical trials are underway to evaluate its safety and efficacy in human subjects, focusing on its use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Synthesis Optimization and Solvent Selection Q: What methodologies are recommended for optimizing the synthesis of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one to enhance yield and purity? A: Key parameters include solvent selection (e.g., dimethyl sulfoxide or ethanol, which influence reaction kinetics and product distribution ), temperature control, and reaction time. Condensation reactions followed by hydrogenation steps (e.g., using 2,3-diazetidinone) are critical for functionalization . Monitoring via TLC and optimizing reactant stoichiometry improves purity and yield .

Structural Characterization Techniques Q: What spectroscopic and crystallographic methods confirm the molecular structure of this quinazolinone derivative? A: X-ray crystallography resolves the sulfanylidene moiety and crystal packing . Complementary techniques include ¹H/¹³C NMR for substituent positions, HRMS for molecular weight validation, and IR spectroscopy for functional group identification (e.g., carbonyl at ~1700 cm⁻¹) .

Initial Biological Activity Profiling Q: How should researchers design preliminary assays to evaluate anticancer or antimicrobial potential? A: Use in vitro assays like MTT for cytotoxicity (IC50 determination) and broth microdilution for antimicrobial activity (MIC values). Test multiple concentrations with replicates (n ≥ 3) and include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). Similar quinazolinones show IC50 values of 10–15 µM in tumor models .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: What approaches investigate SAR for chloro-fluoro-quinazolinone derivatives? A: Synthesize analogs with substituent variations (e.g., halogens, methyl groups) and test bioactivity. Computational docking (e.g., AutoDock) predicts binding to targets like kinases. Tabulate IC50 values and structural features (e.g., fluoro at position 6 enhances anticancer activity) .

Resolving Contradictory Biological Data Q: How to address discrepancies in activity data across studies? A: Standardize assay conditions (cell lines, incubation time) and verify compound purity via HPLC. Use orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability). Meta-analysis of literature data contextualizes outliers .

Environmental Fate and Ecotoxicology Q: What frameworks assess environmental persistence and ecotoxicity? A: Follow Project INCHEMBIOL protocols: measure hydrolysis/photolysis rates, log P for bioaccumulation potential, and test ecotoxicity in Daphnia magna and algae. Long-term ecosystem monitoring evaluates bioaccumulation .

Advanced Spectroscopic Elucidation of Reactivity Q: Which techniques elucidate reactivity in solution and solid states? A: Dynamic NMR tracks tautomeric equilibria (thione ↔ thiol). Solid-state NMR and X-ray diffraction reveal conformational stability. Time-resolved IR identifies intermediates during functionalization .

Pharmacokinetic Profiling and ADME Properties Q: What methodologies study ADME properties? A: In vitro Caco-2 assays assess permeability, while liver microsomes evaluate metabolic stability. In vivo rodent studies measure bioavailability (e.g., plasma half-life via LC-MS/MS). Metabolite identification uses UPLC-QTOF-MS .

Methodological Tables

Table 1: Comparative Biological Activities of Quinazolinone Derivatives

Compound NameBiological ActivityIC50 (µM)Key Substituents
6-Fluoro-2-sulfanylidene analogAnticancer10.52-chlorophenylmethyl, fluoro
4-ChloroquinazolineAntimicrobial12.0Chloro at position 4
2-Methylquinazolin-4(3H)-oneAnticancer15.0Methyl at position 2
Data derived from comparative studies .

Table 2: Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDimethyl sulfoxideEnhances reaction kinetics
Temperature80–100°CAvoids side reactions
Reaction Time6–8 hours (TLC monitoring)Maximizes conversion
Based on methodologies from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.